Aluminum fluoride

Overview

Description

City Chemical manufactures high purity Aluminum Fluoride, CAS 7784-18-1 in bulk quantity. In the form of a white powder, this compound occurs naturally as minerals rosenbergite and oskarssonite. It can also be processed synthetically. In the industrial production of aluminum, this compound is one of the most essential additives. Anhydrous AlF3 is used in the production of aluminum metal. this compound, Anhydrous is a necessary additive for the manufacture of aluminum by electrolysis. Together with cryolite, it drops the melting point to below 1000 °C and boosts the conductivity of the solution. It is into this molten salt that aluminum oxide is dissolved and then electrolyzed to give bulk Al metal. this compound complexes are used to research the mechanistic aspects of phosphoryl transfer reactions in biology. They are of fundamental importance to cells, as phosphoric acid anhydrides such as GTP and ATP control most of the reactions involved in metabolism, growth and differentiation. The knowledge that this compound can bind to and activate heterotrimeric G proteins has shown to be helpful for the research of G protein activation in vivo, for the elucidation of three-dimensional structures of several GTPases, and for understanding the biochemical mechanism of GTP hydrolysis, including the role of GTPase-activating proteins.

This compound appears as odorless white powder or granules. Denser than water. Solubility in water at 25°C equals 0.559 g / 100 mL.

Aluminium trifluoride is an aluminium coordination entity.

Scientific Research Applications

1. Treatment of Photovoltaic Wastewater

Aluminum fluoride has been applied in the treatment of synthetic fluoride-containing solutions through electrocoagulation using aluminum electrodes. This method effectively removes fluoride ions from wastewater, with the defluoridation dependent on factors like applied potential, electrolysis time, and supporting electrolyte concentration. Characterization techniques such as X-ray diffraction and scanning electron microscopy are used to analyze the solid products formed in this process (Drouiche et al., 2009).

2. Fluoride Analysis in Water Samples

The use of a commercially available fluoride electrode has been evaluated for routine analysis of water samples, showing good results without strict temperature control. This technique is particularly useful for surveillance studies and general analyses, despite interference from aluminum in certain cases (Harwood, 1969).

3. Impact on Brain Development

Research on the synergistic oxidative impact of aluminum chloride and sodium fluoride during early stages of brain development in rats suggests that these pollutants can reprogram brain capabilities to encounter oxidative stress. The study highlights the hazardous effects of aluminum and fluoride as environmental pollutants, especially when combined (Kinawy, 2019).

4. Defluoridation of Water

Aluminum-based metal–organic frameworks (MOFs) like MIL-96 have been investigated for defluoridation of drinking water. These MOFs display superior defluoridation efficiency and low aluminum residual compared to activated alumina or nano-alumina, showing potential for application in water treatment processes (Zhang et al., 2014).

5. Aluminum Hydroxide for Fluoride Removal

Studies on aluminum hydroxide impregnated macroporous polymeric resin have demonstrated its potential for fluoride removal from aqueous solutions. The resin exhibits high adsorption capacity and could be a sustainable option for remediation of fluoride (Barathi et al., 2015).

6. Synthesis of this compound Hydrate

Research on the microwave synthesis of this compound hydrate has revealed interesting structural properties and potential applications. This includes the formation of aluminum vacancy compounds in Al-based fluorides chemistry, contributing to the understanding of this compound hydrate's acidic properties and thermal stability (Dambournet et al., 2008).

7. Fluoride and Aluminum in Analytical Measurements

The development of a calibration phantom for fluorine measurement in humans, considering the interference of aluminum, is an important advancement in analytical methods. This study demonstrates the utility of this compound in enhancing the accuracy of fluoride measurements in biological samples (Mostafaei et al., 2013).

Mechanism of Action

Target of Action

Aluminum fluoride (AlF3) primarily targets G proteins in eukaryotic cells . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell. They act like a switch, turning on or off to regulate cell processes .

Mode of Action

This compound acts as a phosphate analog , affecting the activity of a variety of phosphoryl transfer enzymes . It forms thermodynamically stable and kinetically inert chelates . The complex is formed by reacting AlCl3 with nucleophilic cyclotron produced [18F]F− in an aqueous milieu at pH4 . The formation of [18F]AlF is pH dependent with an optimal range between pH 4–5 .

Biochemical Pathways

This compound affects several biochemical pathways. As a phosphate analog, it impacts the activity of enzymes involved in phosphoryl transfer . Phosphoryl transfer is a fundamental mechanism underlying energy metabolism and signal transduction in cells . This compound can activate G proteins, which play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism .

Pharmacokinetics

One study showed that an integrin αvβ₆-targeted peptide labeled with aluminum [18f]fluoride demonstrated significant trapping in kidneys . This suggests that this compound may have unique distribution and excretion patterns in the body, which could impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role in activating G proteins and affecting phosphoryl transfer enzymes. It can lead to changes in cell signal transduction or energy metabolism . In high concentrations, this compound can cause health issues such as dental and skeletal fluorosis, a disease that can cause mottling of the teeth and calcification of ligaments .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of [18F]AlF is pH dependent, with an optimal range between pH 4–5 . More acidic conditions favor the formation of [18F]HF and more basic conditions result in the formation of insoluble aluminum hydroxide species . Therefore, the pH of the environment can significantly impact the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

The Aluminum Fluoride Market is expected to grow from USD 1.60 Billion in 2022 to USD 1.70 Billion by 2030 . A significant driver in the this compound market is the increasing demand for this compound in lithium-ion batteries . As the demand for electric vehicles and renewable energy storage grows, the need for high-performance batteries rises .

Biochemical Analysis

Biochemical Properties

Aluminum fluoride plays a crucial role in biochemical reactions, particularly in the activation and inhibition of enzymes. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the most notable interactions is with GTP-binding proteins (G proteins), where this compound acts as a phosphate analog, mimicking the γ-phosphate of GTP . This interaction inhibits the GTPase activity of G proteins, thereby affecting signal transduction pathways. Additionally, this compound forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins (GAPs), influencing the activity of phosphoryl transfer enzymes such as GTPases, ATPases, and phosphohydrolyases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with G proteins can lead to altered signal transduction, impacting processes such as cell growth, differentiation, and apoptosis . Furthermore, this compound can affect the activity of enzymes involved in energy metabolism, thereby influencing cellular energy production and consumption .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to mimic phosphate groups and interact with phosphoryl transfer enzymes. By forming stable complexes with these enzymes, this compound can inhibit or activate their activity. For example, this compound can bind to the active site of GTPases, preventing the hydrolysis of GTP to GDP and thus maintaining the active state of the G protein . This inhibition can lead to prolonged signal transduction and altered cellular responses. Additionally, this compound can affect the activity of ATPases and phosphohydrolyases, further influencing cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as pH and the presence of other ions. Studies have shown that this compound can form stable complexes in aqueous solutions, but its exact structure and concentration depend on the environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in enzyme activity and signal transduction pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can activate certain enzymes and signaling pathways, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with neurotoxicity and bone-related disorders in animal studies . Threshold effects have also been observed, where a specific concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with phosphoryl transfer enzymes. It can affect the activity of enzymes such as GTPases, ATPases, and phosphohydrolyases, which play critical roles in cellular energy metabolism and signal transduction . By mimicking phosphate groups, this compound can alter metabolic flux and metabolite levels, impacting overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to proteins involved in phosphate transport, affecting its distribution within the cell . Additionally, the presence of aluminum and fluoride ions can influence the formation and stability of this compound complexes, further affecting its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific biomolecules and cellular compartments. This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it affects the activity of ATPases involved in energy production . Additionally, this compound can interact with proteins in the cytoplasm and nucleus, influencing various cellular processes and functions .

Properties

IUPAC Name |

trifluoroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZUFWVZNOTSEM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

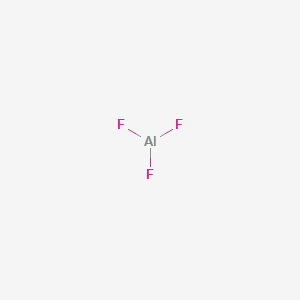

F[Al](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | aluminium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.976748 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25 °C equals 0.559 g / 100 mL., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Hygroscopic; [ICSC] Odorless powder; [MSDSonline] | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum fluoride (AlF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Loses water at 100 °C, more at 200 °C. ... slight solubility. /Trihydrate/, In water, 0.559 g/100 mL @ 25 °C, Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect., INSOL IN ALC & ACETONE | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.88 at 77 °F (USCG, 1999) - Denser than water; will sink, 3.10 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg @ 1238 °C | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluoride is very reactive and capable of inhibiting a number of enzymes, including preglycolytic enzymes, phosphatases, and cholinesterase. The result is inhibition of cellular glucose phosphorylation (hence subsequent glycolysis) and respiration and increased sensitivity of cholinergic mechanisms to acetylcholinesterase. /Sodium fluoride/, Inhibition of one or more enzymes controlling cellular glycolysis (and perhaps respiration) may result in a critical lesion. ... Binding or precipitation of calcium as calcium fluoride ... Suggested as mechanism underlying many diverse signs & symptoms in fluoride poisoning, particularly if death is delayed. ... At least in some species fluoride interferes with both contractile power of heart and the mechanism of beat in a way that cannot be ascribed to hypocalcemia. /Fluoride/, Aluminum fluoride (AlF4-) inhibited guanine nucleotide-activated phospholipase D (PLD) in rat submandibular gland cell-free lysates in a concentration-dependent response. This effect was consistent in permeabilized cells with endogenous phospholipid PLD substrates. Inhibition was not caused by either fluoride or aluminum alone and was reversed by aluminum chelation. Inhibition of PLD by aluminum fluoride was not mediated by cAMP, phosphatases 1, 2A or 2B, or phosphatidate phosphohydrolase. AlF4- had a similar inhibitory effect on rArf-stimulated PLD, but did not block the translocation of Arf from cytosol to membranes, indicating a post-GTP-binding-protein site of action. Oleate-sensitive PLD, which is not guanine nucleotide-dependent, was also inhibited by AlF4-, supporting a G protein-independent mechanism of action. A submandibular Golgi-enriched membrane preparation had high PLD activity which was also potently inhibited by AlF4-, leading to speculation that the known fluoride inhibition of Golgi vesicle transport may be PLD-mediated., Aluminum fluoride (AlF(4)(-)) inhibited phospholipase D (PLD) purified from cabbage in both PIP(2)-dependent and PIP(2)-independent assays. ... Enzyme kinetic studies confirmed that PLD followed Hill kinetics, characteristic for allosteric enzymes, with an apparent Hill coefficient (n(app)) of 3.8, indicating positive cooperativity among multiple substrate-binding sites and suggesting possible functional oligomerization of the enzyme. AlF(4)(-) modification of PLD kinetics was consistent with a competitive mode of enzyme inhibition., For more Mechanism of Action (Complete) data for ALUMINUM FLUORIDE (6 total), please visit the HSDB record page. | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, hexagonal crystals | |

CAS No. |

7784-18-1 | |

| Record name | ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum fluoride (AlF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1291 °C | |

| Record name | ALUMINUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

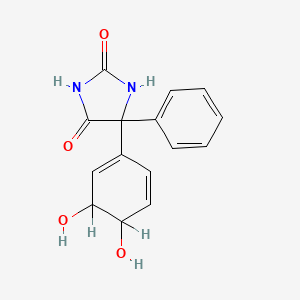

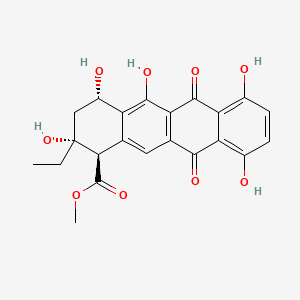

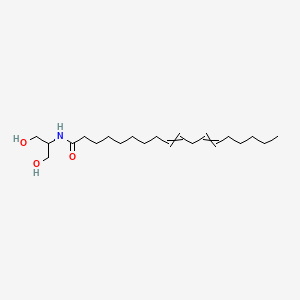

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)

![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)